[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate
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Overview
Description
[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate: is a complex organic compound characterized by multiple hydroxyl groups and an octadec-9-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to esterification reactions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and cellular processes.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester moiety play crucial roles in its biochemical activity, potentially affecting enzyme function and cellular signaling pathways.
Comparison with Similar Compounds
[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate: can be compared with similar compounds such as:
Bis(2-ethylhexyl) terephthalate: Another ester compound used as a plasticizer.
Chimassorb® light stabilizer: Used in polymers to enhance UV resistance.
The uniqueness of This compound lies in its specific structure and functional groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)35-23-26(31)22-34-21-25(30)20-33-19-24(29)18-28/h9-10,24-26,28-31H,2-8,11-23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLAFUFWXUJDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33940-98-6 |
Source
|
Record name | Oleic acid, monoester with triglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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